

The Discovery and Development of CC-292 (Spebrutinib): A Covalent BTK Inhibitor

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Compound of Interest

Compound Name: Aic-292

Cat. No.: B605251

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

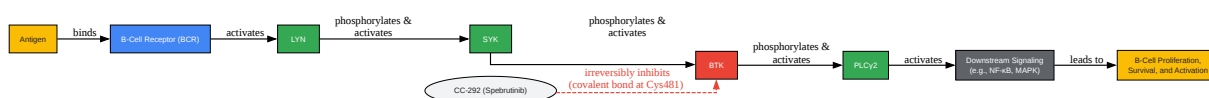
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. CC-292, also known as spebrutinib, is a potent and selective, orally bioavailable, covalent inhibitor of BTK. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of CC-292, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Mechanism of Action

CC-292 is a targeted covalent inhibitor that irreversibly binds to Cysteine 481 (Cys481) in the ATP-binding site of the BTK enzyme. This covalent modification is achieved through a Michael addition reaction between the acrylamide moiety of CC-292 and the thiol group of the Cys481 residue. By forming this irreversible bond, CC-292 effectively blocks the catalytic activity of BTK, leading to the inhibition of downstream signaling pathways that are crucial for B-cell function.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events mediated by a family of protein tyrosine kinases, including LYN and SYK. Activated SYK then phosphorylates and activates BTK. BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a critical effector molecule that leads to the generation of second messengers, ultimately resulting in the activation of transcription factors that promote B-cell proliferation and survival. CC-292's inhibition of BTK disrupts this entire cascade.



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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of CC-292.

Quantitative Data

The following tables summarize the key quantitative data for CC-292, including its potency, selectivity, and pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Potency of CC-292

Parameter	Value	Cell/System	Reference(s)
IC50 (BTK)	0.5 nM	Biochemical Assay	
EC50 (BTK Autophosphorylation)	8 nM	Ramos Cells	
EC50 (B-Cell Proliferation)	3 nM	Human Primary B-Cells	

Table 2: Selectivity Profile of CC-292

Kinase	IC50 (nM)	Fold Selectivity vs. BTK	Reference(s)
BTK	0.5	1	
Yes	723	1446	
c-Src	1729	3458	
Brk	2430	4860	
Lyn	4400	8800	
Fyn	7150	14300	

Table 3: Pharmacokinetic Parameters of CC-292 in Humans

Parameter	Value	Population	Reference(s)
Time to Peak Concentration (Tmax)	0.34 - 2 hours	Healthy Subjects	
Terminal Half-life (t1/2)	1.1 - 2.8 hours	Healthy Subjects	
Apparent Clearance (CL/F)	134 L/h	Patients with B-cell malignancies	
Volume of Distribution (Vd/F)	Central: 158 L, Peripheral: 72 L	Patients with B-cell malignancies	

Table 4: Pharmacodynamic Properties of CC-292

Parameter	Value	Condition	Reference(s)
BTK Occupancy	>95%	Single oral dose of 2 mg/kg in healthy volunteers	
BTK Occupancy	42%	1-hour incubation with 10 nM CC-292 in human B-cells	

Experimental Protocols

Detailed methodologies for key experiments cited in the development of CC-292 are provided below.

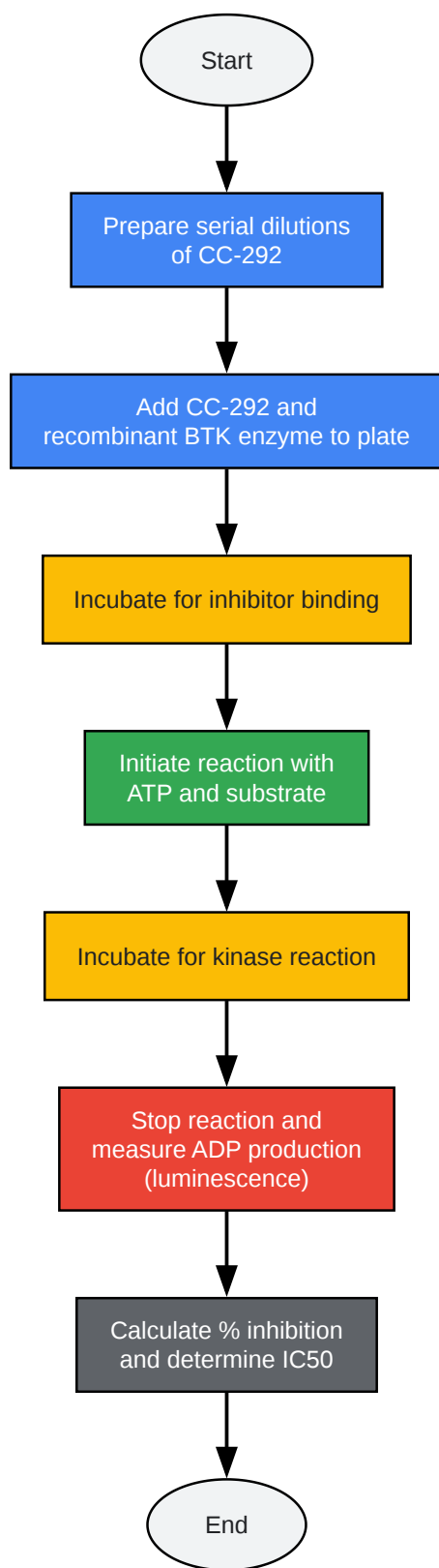
BTK Kinase Activity Assay (Biochemical)

This assay measures the ability of CC-292 to inhibit the enzymatic activity of purified recombinant BTK.

Protocol:

- Reagents and Materials:
 - Recombinant human BTK enzyme
 - Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
 - ATP (adenosine triphosphate)
 - Substrate (e.g., poly(Glu, Tyr) 4:1)
 - CC-292 (or other test compounds) diluted in DMSO
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
 - 384-well plates

- Procedure: a. Prepare serial dilutions of CC-292 in kinase buffer. b. Add the diluted CC-292 and BTK enzyme to the wells of a 384-well plate. c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition of BTK activity for each CC-292 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



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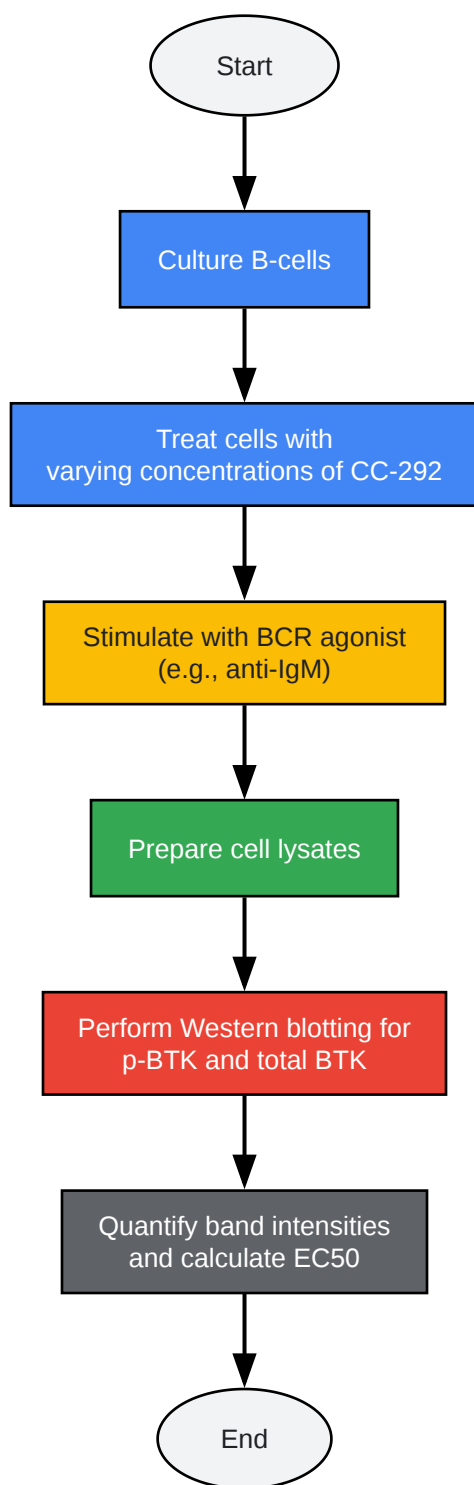
Workflow for a biochemical BTK kinase activity assay.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of CC-292 to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.

Protocol:

- Reagents and Materials:
 - B-cell line (e.g., Ramos)
 - Cell culture medium and supplements
 - CC-292 (or other test compounds) diluted in DMSO
 - BCR stimulating agent (e.g., anti-IgM antibody)
 - Lysis buffer (containing protease and phosphatase inhibitors)
 - Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, and a loading control (e.g., anti- β -actin)
 - SDS-PAGE and Western blotting equipment and reagents
- Procedure: a. Culture B-cells to the desired density. b. Treat the cells with varying concentrations of CC-292 for a specified time (e.g., 1 hour). c. Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes) to induce BTK autophosphorylation. d. Harvest the cells and prepare cell lysates using lysis buffer. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. g. Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK. h. Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). i. Visualize the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. k. Calculate the percent inhibition of BTK autophosphorylation and determine the EC50 value.



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Workflow for a cell-based BTK autophosphorylation assay.

Collagen-Induced Arthritis (CIA) in Mice

This in vivo model is used to evaluate the efficacy of CC-292 in a preclinical model of rheumatoid arthritis.

Protocol:

- Animals and Reagents:
 - Susceptible mouse strain (e.g., DBA/1)
 - Bovine or chicken type II collagen
 - Complete Freund's Adjuvant (CFA)
 - Incomplete Freund's Adjuvant (IFA)
 - CC-292 formulated for oral administration
 - Vehicle control
- Procedure:
 - a. Immunization:
 - i. Emulsify type II collagen in CFA.
 - ii. On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion.
 - iii. On day 21, administer a booster immunization with type II collagen emulsified in IFA.
 - b. Treatment:
 - i. Begin oral administration of CC-292 or vehicle control daily, starting at the time of the booster immunization or upon the onset of clinical signs of arthritis.
 - c. Assessment:
 - i. Monitor the mice regularly for the development and severity of arthritis.
 - ii. Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4. The total clinical score per mouse is the sum of the scores for all four paws.
 - iii. Measure paw thickness using a caliper.
 - d. Analysis:
 - i. Compare the clinical scores and paw thickness between the CC-292-treated and vehicle-treated groups to determine the efficacy of the compound.
 - ii. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Conclusion

CC-292 (spebrutinib) is a highly potent and selective covalent inhibitor of BTK that has demonstrated significant preclinical and clinical activity. Its mechanism of action, involving the irreversible inactivation of BTK, leads to the effective suppression of the BCR signaling pathway. The comprehensive data on its potency, selectivity, and

pharmacokinetic/pharmacodynamic profile, along with its efficacy in preclinical models of disease, have established CC-292 as a valuable therapeutic agent for B-cell-mediated disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of BTK inhibitors.

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